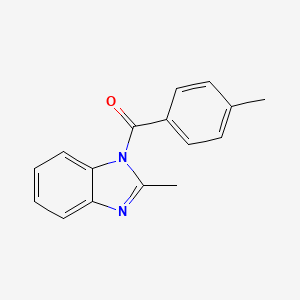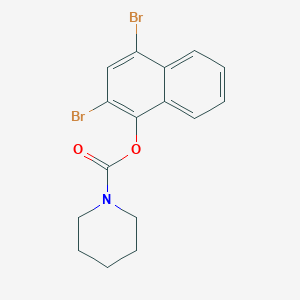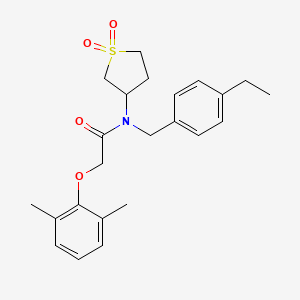![molecular formula C22H26N2O5 B12136221 1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)
1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the furan-2-ylcarbonyl group, the ethoxyphenyl group, and finally the dimethylaminopropyl group. Each step involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. Key considerations would include the sourcing of raw materials, waste management, and compliance with environmental regulations.
化学反応の分析
Types of Reactions
1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学的研究の応用
1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
類似化合物との比較
Similar Compounds
- 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide
- 1-(3-dimethylaminopropyl)-3-ethylurea
Uniqueness
Compared to similar compounds, 1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has a unique combination of functional groups that confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C22H26N2O5 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
1-[3-(dimethylamino)propyl]-2-(3-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H26N2O5/c1-4-28-16-9-5-8-15(14-16)19-18(20(25)17-10-6-13-29-17)21(26)22(27)24(19)12-7-11-23(2)3/h5-6,8-10,13-14,19,26H,4,7,11-12H2,1-3H3 |
InChIキー |
SJOJGVKPZKVKDC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136150.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12136158.png)

![5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B12136168.png)
![1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B12136173.png)
![4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12136180.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12136191.png)
![2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B12136197.png)

![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12136209.png)

![1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12136224.png)
